molecular formula C27H26N4O3S B2812273 4-((4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 941982-81-6

4-((4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2812273
CAS RN: 941982-81-6
M. Wt: 486.59
InChI Key: QMPJFTKFFSKTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality 4-((4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of new 3H-quinazolin-4-one derivatives, detailing the chemical reactions involved in producing these compounds, such as alkylation, esterification, and glycoside formation. These studies have led to the creation of compounds with potential antimicrobial activities (Saleh et al., 2004).

Biological Activities

  • Several studies have been conducted to evaluate the antimicrobial, antifungal, and antibacterial properties of quinazolinone derivatives. These compounds have shown promise in inhibiting the growth of various microorganisms, suggesting their potential as therapeutic agents in treating infectious diseases (El-Shenawy, 2017; Mohamed et al., 2010).

  • Research on the synthesis and pharmacological study of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates has demonstrated analgesic and anti-inflammatory activities. These findings indicate the potential of quinazolinone derivatives in developing new pain management and anti-inflammatory drugs (Daidone et al., 1994).

Antiviral and Antitumor Potential

  • Some quinazolinone derivatives have been tested for their antiviral activities, including potential efficacy against HIV, showcasing the diverse therapeutic applications of these compounds (Desai et al., 1996).

  • The antitumor activities of quinazolinone derivatives have also been a subject of study, with certain compounds displaying moderate therapeutic effects against mouse tumor models. These findings suggest the potential of quinazolinone derivatives in oncology for suppressing tumor growth and offering new avenues in cancer treatment (Markosyan et al., 2008).

properties

IUPAC Name

4-[[2-(2-anilino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-2-16-28-25(33)20-14-12-19(13-15-20)17-31-26(34)22-10-6-7-11-23(22)30-27(31)35-18-24(32)29-21-8-4-3-5-9-21/h3-15H,2,16-18H2,1H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPJFTKFFSKTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-oxo-2-((2-oxo-2-(phenylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-propylbenzamide

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